1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
Description
The compound 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one features a unique structure combining an azetidine ring substituted with a 4-methoxyphenyl sulfonyl group at the 3-position, linked via a propan-1-one chain to a 4-(trifluoromethyl)phenyl group. The sulfonyl group enhances polarity, while the trifluoromethyl group contributes to hydrophobicity and metabolic stability.
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO4S/c1-28-16-7-9-17(10-8-16)29(26,27)18-12-24(13-18)19(25)11-4-14-2-5-15(6-3-14)20(21,22)23/h2-3,5-10,18H,4,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTDHEKKSHKZFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.
Attachment of the Methoxyphenyl and Trifluoromethylphenyl Groups: These groups can be introduced through substitution reactions using appropriate aryl halides and coupling reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or aryl halides in the presence of a base or catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or tool for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
a) 1-(4-Methoxyphenyl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
- Molecular Formula: C₁₇H₁₆F₃NO₂ (MW: 323.31 g/mol) .
- Key Differences : Lacks the azetidine-sulfonyl moiety, replacing it with a direct methoxyphenyl group.
b) 3-(4-Methoxyphenyl)-1-(4-(trifluoromethylthio)phenyl)prop-2-en-1-one
- Molecular Formula: C₁₇H₁₃F₃NO₂S (MW: 376.35 g/mol) .
- Key Differences : Contains an acryloyl (α,β-unsaturated ketone) backbone and a trifluoromethylthio substituent instead of sulfonyl-azetidine.
- Implications : The conjugated double bond may enhance electrophilicity, influencing reactivity in biological systems.
c) (E)-3-(4-Methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP* | Solubility (Predicted) |
|---|---|---|---|---|---|
| Target Compound | C₂₀H₁₉F₃N₂O₄S | 464.44 | Azetidine-sulfonyl, CF₃Ph | ~3.5 | Low in water |
| 1-(4-MeOPh)-3-(4-CF₃Ph)propan-1-one | C₁₇H₁₆F₃NO₂ | 323.31 | Methoxyphenyl, CF₃Ph | ~4.2 | Moderate in DMSO |
| 3-(4-MeOPh)-1-(4-CF₃SPh)prop-2-en-1-one | C₁₇H₁₃F₃NO₂S | 376.35 | Acryloyl, CF₃SPh | ~3.8 | Low in water |
*logP values estimated using fragment-based methods.
Spectral Characterization
- Target Compound : Expected IR peaks at 1150–1300 cm⁻¹ (S=O stretching) and 1700 cm⁻¹ (C=O). ¹H NMR would display azetidine protons (δ 3.5–4.5 ppm) and aromatic splitting patterns .
- Analog 2a : LC-MS (ESI) m/z 318 [M-H]⁻, consistent with .
- Analog 2c : IR peaks at 1675 cm⁻¹ (C=O) and NH stretching at 3361 cm⁻¹ .
Biological Activity
1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a complex organic compound notable for its potential applications in medicinal chemistry. Its unique structure, which includes an azetidine ring, a sulfonyl group, and trifluoromethyl phenyl substituents, suggests diverse biological activities that warrant thorough investigation.
- Molecular Formula : C20H20F3NO4S
- Molecular Weight : 427.44 g/mol
- Structural Features :
- Azetidine ring
- Sulfonyl group
- Trifluoromethyl phenyl substituents
The presence of these functional groups may enhance the compound's reactivity and biological activity, making it a candidate for further research in drug development and synthetic chemistry .
The primary mechanism of action for this compound involves its interaction with various biological targets, particularly enzymes involved in critical biochemical pathways. Preliminary studies suggest that the trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and interaction with target proteins .
Key activities include:
- Inhibition of Transpeptidase Enzymes : The compound may inhibit bacterial cell wall synthesis by targeting transpeptidase enzymes, disrupting normal cellular functions .
- Potential Anticancer Activity : Similar compounds have shown promise as kinase inhibitors, which play a significant role in cancer progression .
Case Studies and Research Findings
Several studies have begun to explore the biological implications of this compound:
- Antibacterial Activity : Initial assessments indicate that derivatives of this compound exhibit notable antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural motifs have demonstrated efficacy against Staphylococcus aureus and Escherichia coli .
- Kinase Inhibition : Research into related compounds has revealed their ability to inhibit specific kinases implicated in cancer. The binding affinity to these targets is often assessed using fluorescence polarization assays, yielding IC50 values in the low nanomolar range .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Compound A | C19H21N3O6S | Contains multiple functional groups; potential for diverse biological activity |
| Compound B | C20H19F3N2O5S | Similar trifluoromethyl group; assessed for anticancer properties |
| Compound C | C18H20N2O4S | Exhibits antibacterial activity; simpler structure |
This table highlights how the unique combination of functional groups in this compound may confer distinct biological activities compared to structurally similar compounds.
Q & A
Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?
The compound contains three critical moieties:
- Azetidine ring : A strained four-membered heterocycle that enhances metabolic stability and influences conformational flexibility .
- 4-Methoxyphenylsulfonyl group : A sulfonamide derivative that participates in hydrogen bonding and π-π stacking interactions with biological targets .
- 4-Trifluoromethylphenyl group : Introduces electron-withdrawing properties, improving lipophilicity and resistance to oxidative degradation . These groups collectively enhance binding affinity to enzymes/receptors (e.g., kinases) and modulate pharmacokinetic properties.
Q. What are standard synthetic protocols for this compound?
Synthesis typically involves:
- Step 1 : Formation of the azetidine ring via cyclization of 1,3-dibromopropane with a sulfonamide precursor under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Coupling of the trifluoromethylphenylpropan-1-one moiety using a nucleophilic acyl substitution reaction, often catalyzed by Pd or Cu in THF at 60–80°C .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) and recrystallization (ethanol/water) to achieve >95% purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during sulfonylation?
Contradictions in yield (e.g., 40–70%) arise from competing side reactions. Strategies include:
- Solvent optimization : Replacing polar aprotic solvents (DMF) with dichloromethane to reduce nucleophilic interference .
- Catalyst screening : Testing Pd(OAc)₂ vs. CuI for improved regioselectivity in sulfonamide coupling .
- Temperature control : Lowering reaction temperature to 50°C to minimize decomposition of the sulfonyl chloride intermediate .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Discrepancies in enzyme inhibition assays (e.g., IC₅₀ ranging from 0.5–5 µM) may stem from:
- Purity issues : Validate compound integrity via HPLC-MS and ¹H/¹³C NMR .
- Assay conditions : Standardize buffer pH (7.4 vs. 6.8) and ATP concentrations in kinase assays .
- Orthogonal assays : Confirm activity using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to measure binding kinetics independently .
Q. What experimental designs are recommended to evaluate target engagement in cellular models?
- In silico docking : Use Schrödinger Suite or AutoDock to predict binding poses with the ATP-binding pocket of target kinases .
- Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of the target protein in HEK293 cells treated with 1–10 µM compound .
- Mutagenesis studies : Introduce point mutations (e.g., T338A in kinase X) to validate binding site specificity .
Key Methodological Recommendations
- Characterization : Always combine ¹H/¹³C NMR, high-resolution MS, and elemental analysis to confirm structure .
- Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) and dose-response curves (1 nM–100 µM) .
- Data interpretation : Use multivariate analysis (e.g., PCA) to distinguish structure-activity relationships from experimental noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
